
3-Bromoselenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoselenophene is an organoselenium compound that belongs to the class of selenophenes. Selenophenes are heterocyclic compounds containing selenium as the heteroatom in a five-membered ring structure. The presence of selenium imparts unique chemical and physical properties to these compounds, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoselenophene typically involves the bromination of selenophene. One common method is the reaction of selenophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the selenophene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromoselenophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, are frequently used to form carbon-carbon bonds with this compound.
Oxidation and Reduction Reactions: The selenium atom in the selenophene ring can undergo oxidation and reduction reactions, leading to the formation of various selenium-containing derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents under inert atmosphere.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Substitution Reactions: Formation of various substituted selenophenes depending on the nucleophile used.
Coupling Reactions: Formation of biaryl or heteroaryl compounds with extended conjugation.
Oxidation: Formation of selenoxides or selenones.
Wissenschaftliche Forschungsanwendungen
3-Bromoselenophene has found applications in various fields of scientific research:
Industry: Utilized in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-Bromoselenophene in various applications is often related to the unique properties of the selenium atom. In biological systems, selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. In materials science, the electronic properties of selenium contribute to the conductivity and photophysical behavior of selenophene-based materials.
Vergleich Mit ähnlichen Verbindungen
3-Bromothiophene: Similar to 3-Bromoselenophene but contains sulfur instead of selenium. It exhibits different electronic properties due to the difference in electronegativity and atomic size between sulfur and selenium.
3-Bromo-2,5-dimethylselenophene: A derivative of selenophene with additional methyl groups, which can influence its reactivity and physical properties.
Uniqueness of this compound: The presence of selenium in this compound imparts unique redox properties and electronic characteristics that are not observed in its sulfur analogs. These properties make this compound particularly valuable in applications requiring specific electronic or photophysical behaviors.
Eigenschaften
Molekularformel |
C4H3BrSe |
|---|---|
Molekulargewicht |
209.94 g/mol |
IUPAC-Name |
3-bromoselenophene |
InChI |
InChI=1S/C4H3BrSe/c5-4-1-2-6-3-4/h1-3H |
InChI-Schlüssel |
WWYHTIYRNWMTJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)
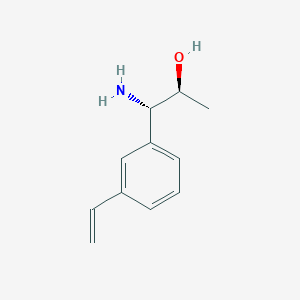
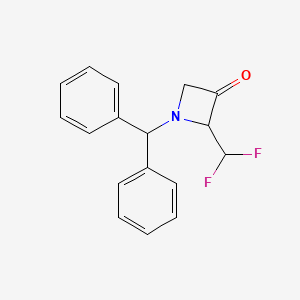
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
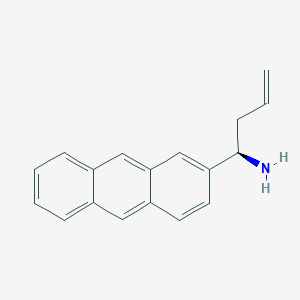
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)
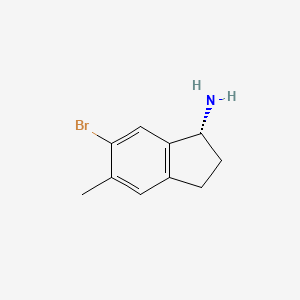
![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
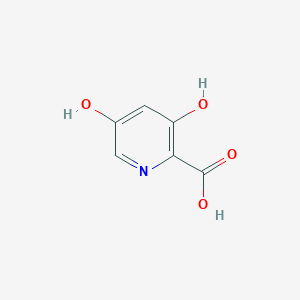
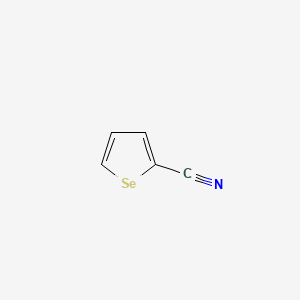
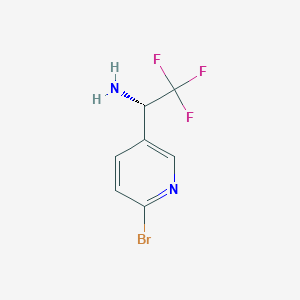
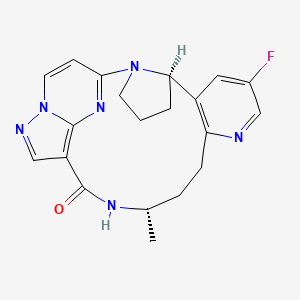
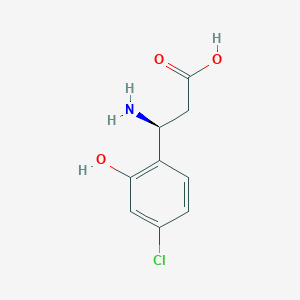
![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
